2(3H)-Thiazolone, 5-ethoxy-4-methyl-
CAS No.: 173841-82-2
Cat. No.: VC0067022
Molecular Formula: C6H9NO2S
Molecular Weight: 159.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 173841-82-2 |
|---|---|
| Molecular Formula | C6H9NO2S |
| Molecular Weight | 159.21 g/mol |
| IUPAC Name | 5-ethoxy-4-methyl-3H-1,3-thiazol-2-one |
| Standard InChI | InChI=1S/C6H9NO2S/c1-3-9-5-4(2)7-6(8)10-5/h3H2,1-2H3,(H,7,8) |
| Standard InChI Key | AVRHCRMEGCGQAD-UHFFFAOYSA-N |
| SMILES | CCOC1=C(NC(=O)S1)C |
| Canonical SMILES | CCOC1=C(NC(=O)S1)C |
Introduction
Fundamentals of 2(3H)-Thiazolone, 5-Ethoxy-4-Methyl-
Chemical Identity and Classification
2(3H)-Thiazolone, 5-ethoxy-4-methyl- is a heterocyclic organic compound belonging to the thiazolone family. The thiazolone core consists of a five-membered ring containing a sulfur atom, a nitrogen atom, and a carbonyl group at the 2-position. The specific substitution pattern of this compound includes an ethoxy group at the 5-position and a methyl group at the 4-position, which distinguishes it from other thiazolone derivatives .
Thiazolones as a class of compounds have garnered scientific interest due to their diverse reactivity and potential applications in pharmaceutical and materials sciences. The 2(3H)-thiazolone structure, in particular, features a carbonyl group adjacent to the nitrogen atom, making it a lactam-type structure. This arrangement contributes significantly to the compound's chemical behavior and reactivity patterns, especially in reactions involving nucleophiles and electrophiles.
Structural Characteristics
The structure of 2(3H)-Thiazolone, 5-ethoxy-4-methyl- can be derived from understanding the general thiazolone framework with its specific substitution pattern. The molecule contains a 2(3H)-thiazolone core with two key substituents: an ethoxy group (-OCH₂CH₃) at the 5-position and a methyl group (-CH₃) at the 4-position. The 2(3H) designation indicates that the carbonyl group is at the 2-position, and the hydrogen is attached to the nitrogen atom (position 3).
This structure bears similarity to 5-Ethyl-4-methylthiazol-2(3H)-one (CID 103975), which has an ethyl group rather than an ethoxy group at the 5-position . The structural formula of 2(3H)-Thiazolone, 5-ethoxy-4-methyl- would be represented as C₆H₉NO₂S, featuring the characteristic thiazolone ring with oxygen, nitrogen, and sulfur atoms integrated into its structure.
Chemical Properties and Reactivity
General Reactivity Patterns
Based on research with related thiazolones, 2(3H)-Thiazolone, 5-ethoxy-4-methyl- likely exhibits reactivity patterns characteristic of the thiazolone family. Thiazolones typically undergo various transformations including photochemical reactions, ring-opening processes, and reactions at the exocyclic double bond when present.
The carbonyl group at the 2-position is an important reactive site, susceptible to nucleophilic attack. The presence of the ethoxy group at the 5-position could significantly influence the electronic distribution within the molecule, potentially affecting its reactivity compared to other thiazolone derivatives. The electron-donating nature of the ethoxy group would likely increase electron density at specific positions in the ring, potentially enhancing reactivity toward electrophiles at these sites.
Spectroscopic Properties
Thiazolones generally exhibit characteristic spectroscopic properties that aid in their identification and structural characterization. For 2(3H)-Thiazolone, 5-ethoxy-4-methyl-, the expected spectroscopic features would include:
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NMR Spectroscopy: The ¹H NMR spectrum would likely show signals for the methyl group at the 4-position, the ethoxy group at the 5-position, and the N-H proton. The ¹³C NMR would display signals for the carbonyl carbon, the ring carbons, and the carbons of the methyl and ethoxy substituents.
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IR Spectroscopy: Characteristic absorption bands would include the C=O stretching of the carbonyl group (typically around 1700-1750 cm⁻¹), N-H stretching (around 3200-3400 cm⁻¹), and bands associated with the C-O-C linkage of the ethoxy group.
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Mass Spectrometry: The molecular ion peak would correspond to the molecular weight of the compound, with fragmentation patterns that might include the loss of the ethoxy group and other characteristic fragmentations of the thiazolone ring.
Synthesis Methods
Experimental Procedure Adaptations
A potential synthesis approach for 2(3H)-Thiazolone, 5-ethoxy-4-methyl- might be adapted from the general procedure described for (Z)-2-phenyl-4-aryliden-5(4H)-thiazolones. This would involve:
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Preparation of a suitable oxazolone precursor with the desired substitution pattern.
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Treatment of this precursor with thioacetic acid in the presence of a catalytic amount of triethylamine.
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Heating the reaction mixture at approximately 70°C for an extended period (e.g., 18 hours).
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Isolation and purification of the product through appropriate methods such as precipitation, filtration, and washing .
The specific details would need to be optimized for the synthesis of 2(3H)-Thiazolone, 5-ethoxy-4-methyl-, considering its unique substitution pattern.
Comparative Analysis with Related Compounds
Structural Comparisons
A direct structural comparison between 2(3H)-Thiazolone, 5-ethoxy-4-methyl- and related compounds provides valuable insights into its potential properties and reactivity. The table below presents a comparative analysis of key structural features:
| Compound | Molecular Formula | 5-Position Substituent | 4-Position Substituent | Key Structural Feature |
|---|---|---|---|---|
| 2(3H)-Thiazolone, 5-ethoxy-4-methyl- | C₆H₉NO₂S | Ethoxy (-OCH₂CH₃) | Methyl (-CH₃) | Ethoxy group at 5-position |
| 5-Ethyl-4-methylthiazol-2(3H)-one | C₆H₉NOS | Ethyl (-CH₂CH₃) | Methyl (-CH₃) | Ethyl group at 5-position |
| (Z)-4-aryliden-5(4H)-thiazolones | Varies | Varies | Aryliden group | Exocyclic C=C bond at 4-position |
The primary difference between 2(3H)-Thiazolone, 5-ethoxy-4-methyl- and 5-Ethyl-4-methylthiazol-2(3H)-one is the replacement of the ethyl group with an ethoxy group at the 5-position. This substitution introduces an additional oxygen atom, which would significantly alter the electronic properties and potentially the reactivity of the compound .
Reactivity Comparisons
Based on research with related thiazolones, particularly the (Z)-4-aryliden-5(4H)-thiazolones described in the literature, certain reactivity patterns might be anticipated for 2(3H)-Thiazolone, 5-ethoxy-4-methyl-:
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Photochemical Reactions: (Z)-4-aryliden-5(4H)-thiazolones undergo [2+2]-photocycloaddition reactions when irradiated with blue light (465 nm), forming dispirocyclobutanes with high stereoselectivity . While 2(3H)-Thiazolone, 5-ethoxy-4-methyl- lacks the exocyclic C=C bond found in these compounds, it might still exhibit interesting photochemical behavior due to its heterocyclic structure.
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Reactions with Lewis Acids: When (Z)-4-aryliden-5(4H)-thiazolones are treated with BF₃·OEt₂ in methanol, they undergo ring-opening reactions followed by formation of dihydrothiazoles . The 2(3H)-Thiazolone, 5-ethoxy-4-methyl- might also undergo similar ring-opening reactions in the presence of Lewis acids, potentially leading to novel derivatives.
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Base-Catalyzed Reactions: Treatment of thiazolones with bases in alcoholic solvents has been shown to promote ring-opening reactions followed by cyclization to form dihydrothiazoles . The presence of the ethoxy group in 2(3H)-Thiazolone, 5-ethoxy-4-methyl- might influence the course of such reactions due to its electron-donating properties.
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